
Trimethyl(2-methylundecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-methylundecyl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylundecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylundecyl)silane typically involves the hydrosilylation of 2-methyl-1-undecene with trimethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of 2-methyl-1-undecene: This is achieved through the oligomerization of propylene followed by selective hydrogenation.
Hydrosilylation Reaction: The prepared 2-methyl-1-undecene is then reacted with trimethylsilane in the presence of a platinum or rhodium catalyst under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trimethyl(2-methylundecyl)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the 2-methylundecyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethyl(2-methylundecyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used in the modification of surfaces for biomolecule attachment, enhancing the biocompatibility of medical devices and implants.
Industry: In the industrial sector, this compound is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings. It is also used in the semiconductor industry for the deposition of silicon-containing films.
Wirkmechanismus
The mechanism of action of Trimethyl(2-methylundecyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include:
Hydrosilylation: The silicon-hydrogen bond reacts with unsaturated organic compounds to form new carbon-silicon bonds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, which can further react to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the 2-methylundecyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: Trimethyl(2-methylundecyl)silane is unique due to the presence of the 2-methylundecyl group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in surface modification and the synthesis of complex organosilicon compounds.
Eigenschaften
CAS-Nummer |
61071-32-7 |
|---|---|
Molekularformel |
C15H34Si |
Molekulargewicht |
242.52 g/mol |
IUPAC-Name |
trimethyl(2-methylundecyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h15H,6-14H2,1-5H3 |
InChI-Schlüssel |
KZHFSBVFXZDOBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
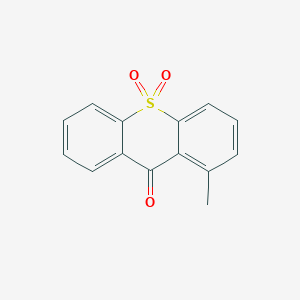
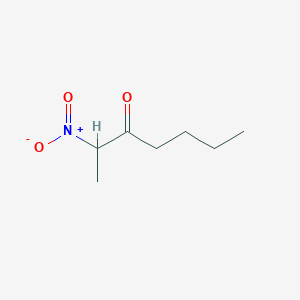
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

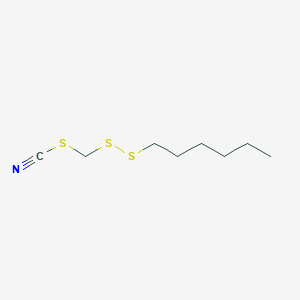
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
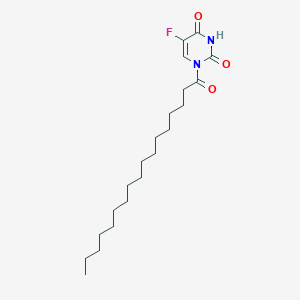

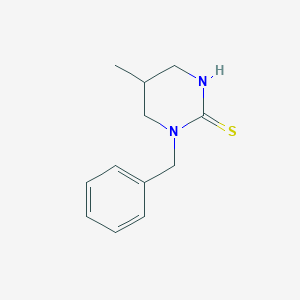
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
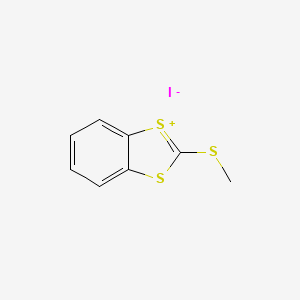
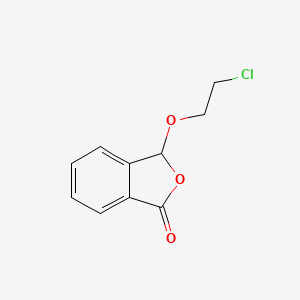
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
